
2-amino-3-(1H-pyrazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid is an organic compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15456 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of both amino and carboxyl groups makes it an amino acid derivative, which can be of significant interest in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-pyrazol-4-yl)propanoic acid typically involves the reaction of pyrazole derivatives with amino acid precursors. One common method includes the condensation of 4-pyrazolecarboxaldehyde with glycine in the presence of a suitable catalyst under controlled temperature and pH conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for various biological receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes
作用機序
The mechanism of action of 2-amino-3-(1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
類似化合物との比較
Similar Compounds
2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a methyl group on the pyrazole ring.
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid: Contains a phenyl group instead of an amino group.
Uniqueness
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
2-amino-3-(1H-pyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-9-3-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11) |
InChIキー |
CRANRHDFXPQPHR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-Difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13649368.png)
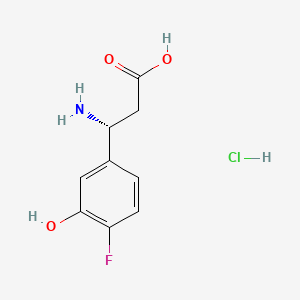

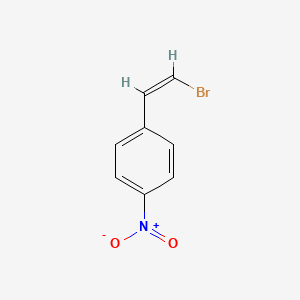
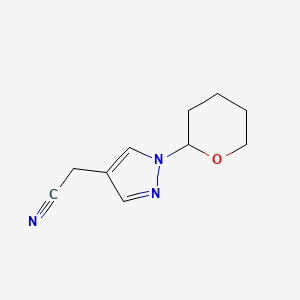

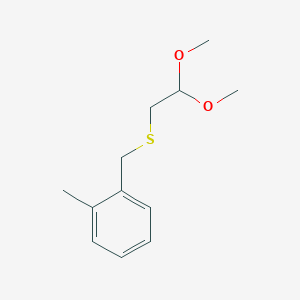

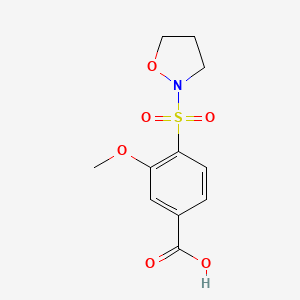
![5-Chlorothiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13649408.png)

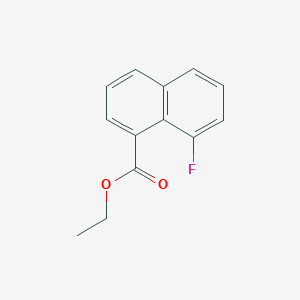
![4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13649418.png)
